1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylindoline
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Description
The compound “1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylindoline” is a complex organic molecule. It contains an indoline group, which is a type of heterocycle. The molecule also has a sulfonyl group attached to a chloro-ethoxyphenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, indoline derivatives are generally synthesized through cyclization reactions . The sulfonyl group could potentially be introduced through a sulfonylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indoline ring, a sulfonyl group, and a chloro-ethoxyphenyl group .Chemical Reactions Analysis
Indoline derivatives are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution . The sulfonyl group could potentially undergo reactions with nucleophiles.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, indoline derivatives are crystalline and aromatic .Future Directions
Properties
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-3-22-16-9-8-14(18)11-17(16)23(20,21)19-12(2)10-13-6-4-5-7-15(13)19/h4-9,11-12H,3,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZMFCHISSDIKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C(CC3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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